(R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride
Overview
Description
®-3-Amino-2-phenyl-propan-1-ol, hydrochloride is a chiral compound with significant importance in various fields of science and industry. It is a white crystalline powder that is soluble in water and commonly used in the synthesis of pharmaceuticals and other organic compounds. The compound’s chiral nature makes it valuable in the production of enantiomerically pure substances, which are crucial in the development of drugs and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-phenyl-propan-1-ol, hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the asymmetric reduction of 3-Amino-2-phenyl-propanal using chiral catalysts or reagents. The reaction is carried out under controlled conditions to ensure high enantioselectivity and yield.
Industrial Production Methods
In industrial settings, the production of ®-3-Amino-2-phenyl-propan-1-ol, hydrochloride often involves the use of large-scale hydrogenation reactors. The process includes the use of chiral catalysts and hydrogen gas to reduce the precursor compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-phenyl-propan-1-ol, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Amino-2-phenyl-propanal or 3-Amino-2-phenyl-propanone.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-3-Amino-2-phenyl-propan-1-ol, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-phenyl-propan-1-ol, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in the development of drugs that require high specificity and minimal side effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-phenyl-propan-1-ol, hydrochloride: The enantiomer of the compound, which may have different biological activities.
Phenylephrine hydrochloride: A structurally similar compound used as a decongestant and vasopressor.
Norephedrine hydrochloride: Another similar compound with stimulant and appetite suppressant properties.
Uniqueness
®-3-Amino-2-phenyl-propan-1-ol, hydrochloride is unique due to its chiral nature and its ability to form enantiomerically pure substances. This property is particularly valuable in the pharmaceutical industry, where the enantiomeric purity of a drug can significantly impact its efficacy and safety.
Properties
IUPAC Name |
(2S)-3-amino-2-phenylpropan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVXPWXBBDMHNE-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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